Lipophilicity (LogP) Differentiates 5-CF3 Derivative from Methyl and Amino Analogs, Balancing Polarity and Membrane Permeability
The trifluoromethyl substituent confers a calculated LogP of 1.85 to the target compound, positioning its lipophilicity between the more polar 5-amino analog (LogP = 0.99) and the more lipophilic 5-(4-chlorophenyl) analog (LogP = 3.52) [1]. This balanced value, falling within the optimal range (1-3) for oral bioavailability and CNS penetration, suggests superior drug-likeness compared to analogs that are either too hydrophilic or too hydrophobic.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.8456 |
| Comparator Or Baseline | 5-Amino-1,3,4-thiadiazole-2-thione (LogP = 0.9902); 5-Methyl-1,3,4-thiadiazole-2-thione (LogP = 1.1352); 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thione (LogP = 3.5211) |
| Quantified Difference | Target LogP is 0.8554 higher than 5-amino analog; 0.7104 higher than 5-methyl analog; 1.6755 lower than 5-(4-chlorophenyl) analog. |
| Conditions | Calculated LogP values sourced from vendor databases and chemical property calculators. |
Why This Matters
This quantitative difference in lipophilicity directly impacts solubility, passive membrane permeability, and plasma protein binding, guiding selection for specific pharmacokinetic or formulation objectives.
- [1] Molbase. 2-Amino-5-mercapto-1,3,4-thiadiazole (5-Amino-1,3,4-thiadiazole-2-thiol). LogP: 0.9902. View Source
